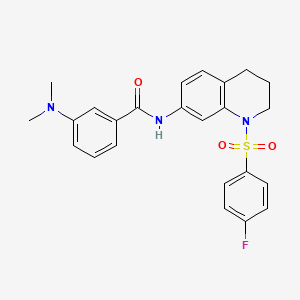
3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24FN3O3S and its molecular weight is 453.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(dimethylamino)-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H24FN3O3S, with a molecular weight of approximately 453.5 g/mol. The compound features a dimethylamino group and a 4-fluorophenylsulfonyl moiety attached to a tetrahydroquinoline structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24FN3O3S |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 1211676-71-9 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound primarily revolves around its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. Research indicates that it may exhibit:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction in various cancer cell lines.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.
- Neuroprotective Properties : Its ability to cross the blood-brain barrier suggests potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the activation of caspase pathways leading to apoptosis.
In Vivo Studies
Animal model studies have illustrated that administration of this compound resulted in reduced tumor size and improved survival rates in xenograft models.
Case Studies
- Case Study on Anticancer Activity :
- A study investigated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers.
- Case Study on Neuroprotection :
- Research involving rodent models of neurodegeneration showed that treatment with this compound led to a significant reduction in neuronal loss and improved cognitive function tests.
属性
IUPAC Name |
3-(dimethylamino)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3S/c1-27(2)21-7-3-5-18(15-21)24(29)26-20-11-8-17-6-4-14-28(23(17)16-20)32(30,31)22-12-9-19(25)10-13-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFRDLYHSCXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














